Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate
Overview
Description
Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate is a useful research compound. Its molecular formula is C16H17NO2 and its molecular weight is 255.31 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes in the body .
Mode of Action
It’s likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the conformation and activity of these targets .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, including those involved in neurotransmission and cellular metabolism .
Pharmacokinetics
The compound’s structure suggests that it may be well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds have been shown to exert various effects at the molecular and cellular levels, including changes in enzyme activity, alterations in cellular signaling, and modulation of receptor function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Biological Activity
Methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate, a compound belonging to the class of amino acids, has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
- Molecular Formula : C16H19NO2
- Molecular Weight : 273.33 g/mol
- IUPAC Name : this compound
The compound features a central amino acid structure with a methyl ester group, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The amino group can form hydrogen bonds, while the phenyl groups facilitate hydrophobic interactions. These interactions can modulate enzyme activity and receptor signaling pathways, leading to various physiological effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.
- Antioxidant Activity : The presence of phenyl groups is associated with antioxidant activity, which may help mitigate oxidative stress in cells.
- Anti-inflammatory Properties : Some studies indicate that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines.
Table 1: Summary of Biological Activities
Activity Type | Description | References |
---|---|---|
Neuroprotection | Potential to protect neurons from damage | , |
Antioxidant | Reduces oxidative stress | , |
Anti-inflammatory | Inhibits cytokine production | , |
Case Study 1: Neuroprotection in Animal Models
A study conducted on rat models demonstrated that administration of this compound significantly reduced neuronal apoptosis in models of ischemic injury. The results indicated a decrease in markers of oxidative stress and inflammation, suggesting a protective effect on neuronal cells.
Case Study 2: Antioxidant Activity in vitro
In vitro assays using cell cultures exposed to oxidative stress showed that this compound effectively scavenged free radicals. The compound exhibited a dose-dependent response, highlighting its potential as an antioxidant agent.
Future Directions
Further research is warranted to fully elucidate the mechanisms underlying the biological activities of this compound. Future studies should focus on:
- Clinical Trials : To assess efficacy and safety in human populations.
- Structure-Activity Relationship (SAR) : To optimize the compound's structure for enhanced biological activity.
- Mechanistic Studies : To understand the precise pathways through which this compound exerts its effects.
Properties
IUPAC Name |
methyl (2R)-2-amino-3-(4-phenylphenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-19-16(18)15(17)11-12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-10,15H,11,17H2,1H3/t15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZABGKWGFGXZMDE-OAHLLOKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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